molecular formula C14H14N6OS B2850179 2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide CAS No. 2097904-25-9

2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide

Cat. No.: B2850179
CAS No.: 2097904-25-9
M. Wt: 314.37
InChI Key: RCKPDWATQWYCES-UHFFFAOYSA-N
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Description

2-Methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a thiazole ring substituted with a methyl group at position 2 and a carboxamide group at position 4. The carboxamide moiety is linked via an ethyl chain to a 1H-imidazole ring, which is further substituted with a pyrazin-2-yl group.

Properties

IUPAC Name

2-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-10-19-12(9-22-10)14(21)18-5-7-20-6-4-17-13(20)11-8-15-2-3-16-11/h2-4,6,8-9H,5,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKPDWATQWYCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide, with the CAS number 2097904-25-9, is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its anti-tubercular properties and cytotoxic effects.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N6OSC_{14}H_{14}N_{6}OS, with a molecular weight of 314.37 g/mol. The structure features a thiazole ring, which is known for its diverse biological activity, particularly in medicinal chemistry.

Anti-Tubercular Activity

Recent studies have investigated the anti-tubercular properties of compounds similar to this compound. For instance, derivatives designed from pyrazinamide have shown promising results against Mycobacterium tuberculosis H37Ra. In this context, several compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM .

Table 1: Anti-Tubercular Activity of Related Compounds

CompoundIC50 (μM)IC90 (μM)
Compound 6a1.353.73
Compound 6e2.184.00
Compound 6k2.00Not reported

These findings indicate that the thiazole moiety contributes significantly to the anti-tubercular activity, likely due to its ability to interact with bacterial enzymes involved in cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that many derivatives of thiazole, including those structurally related to our compound of interest, exhibited low toxicity levels, suggesting their potential as therapeutic agents .

Table 2: Cytotoxicity Data

CompoundCytotoxicity (HEK-293 cells)Remarks
Compound 6aNon-toxicSafe for further development
Compound 6eNon-toxicSafe for further development
Compound 6kNon-toxicSafe for further development

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the thiazole ring and the introduction of electron-donating groups enhance anti-tubercular activity. Specifically, the presence of a methyl group at position 4 of the phenyl ring has been correlated with increased cytotoxic activity against various cancer cell lines .

Case Studies

A notable study evaluated a series of thiazole derivatives for their anti-cancer properties. Compounds that retained the thiazole core while incorporating various substituents showed promising results against multiple cancer cell lines with IC50 values comparable to standard treatments like doxorubicin .

Table 3: Anti-Cancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (μg/mL)
Compound AJurkat1.61
Compound BHT-291.98
Compound CJ774A.1<0.5

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives, including 2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide, have shown promising antimicrobial activity. The compound's potential against Mycobacterium tuberculosis has been highlighted in several studies.

Table 1: Anti-Tubercular Activity of Thiazole Derivatives

CompoundIC50 (μM)IC90 (μM)
Compound 6a1.353.73
Compound 6e2.184.00
Compound 6k2.00Not reported

These findings suggest that the thiazole moiety enhances the compound's interaction with bacterial enzymes involved in cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assessments reveal that many thiazole derivatives exhibit low toxicity levels, indicating their potential as therapeutic agents.

Table 2: Cytotoxicity Data on HEK-293 Cells

CompoundCytotoxicity (HEK-293 cells)Remarks
Compound 6aNon-toxicSafe for further development
Compound 6eNon-toxicSafe for further development
Compound 6kNon-toxicSafe for further development

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the thiazole ring and the introduction of electron-donating groups can enhance anti-tubercular activity. For instance, the presence of a methyl group at position 4 of the phenyl ring correlates with increased cytotoxic activity against various cancer cell lines.

Case Studies

A notable study evaluated a series of thiazole derivatives for their anti-cancer properties. Compounds retaining the thiazole core while incorporating various substituents showed promising results against multiple cancer cell lines.

Table 3: Anti-Cancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (μg/mL)
Compound AJurkat1.61
Compound BHT-291.98
Compound CJ774A.1<0.5

These results indicate that structural modifications can significantly influence the biological activity of thiazole derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s core structure can be compared to several analogs (Table 1):

Compound Name / ID Key Structural Differences vs. Target Compound Molecular Weight (g/mol) Reference
2-(2,3-Dihydroxyphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide (SANC00222) Dihydroxyphenyl instead of pyrazin-2-yl; imidazole at position 5 vs. 1 341.37
4-Nitro-N-(thiazol-2-ylmethyl)-1H-imidazole-2-carboxamide (28b) Nitroimidazole core; thiazole linked via methyl instead of ethyl chain 323.30
Zamaporvint (WHO-INN) Trifluoromethylpyridine and pyrazine substituents; acetamide linker 474.40
ALC19 (3-ethyl-N-{[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]methyl}-1H-indole-2-carboxamide) Indole substituent; thiazole linked via methyl instead of ethyl chain 321.40
Bacillamide A analog (1a) Acetyl-thiazole linked to indole-ethyl instead of pyrazine-imidazole 342.41

Key Observations :

  • Pyrazine vs. Phenyl/Indole : The pyrazin-2-yl group in the target compound may enhance hydrogen-bonding capacity compared to phenyl or indole groups in analogs like SANC00222 or bacillamide A derivatives .
  • Electron-Withdrawing Groups : Nitro (28b) or trifluoromethyl (zamaporvint) substituents increase electrophilicity, which may enhance reactivity but reduce metabolic stability compared to the target’s methyl group .
Physical and Spectroscopic Properties
  • Melting Points : Analogs in exhibited melting points ranging from 160–220°C, influenced by aryl substituents. The target compound’s pyrazine group may lower its melting point compared to bromophenyl-substituted 9c (mp 210°C) due to reduced crystallinity .
  • Spectroscopic Data : IR and NMR spectra of related compounds (e.g., 9a-e) confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and aromatic C-H signals (δ 7–8 ppm in ¹H NMR), which would align with the target compound’s structure .

Q & A

Q. What are the optimized synthetic routes for 2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide?

The synthesis of structurally analogous compounds (e.g., thiazole-imidazole hybrids) typically involves multi-step reactions under controlled conditions. Key steps include:

  • Coupling reactions : For example, thiazole-4-carboxamide derivatives are synthesized via condensation of thiazole intermediates with ethylenediamine-linked imidazole precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Catalytic systems : Copper(I)-catalyzed click chemistry is often employed to link pyrazine and imidazole moieties, with triethylamine as a base to neutralize byproducts .
  • Purification : Recrystallization from ethanol or methanol is standard, with yields ranging from 65–85% depending on substituent steric effects .

Q. How can researchers validate the structural purity of this compound?

Comprehensive characterization protocols include:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : To confirm proton environments (e.g., imidazole NH at δ 12–13 ppm, thiazole CH3 at δ 2.5–2.8 ppm) .
    • IR spectroscopy : Detection of amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .
  • Elemental analysis : Experimental vs. calculated C, H, N, S content discrepancies >0.4% indicate impurities .
  • HPLC-MS : For molecular ion confirmation (e.g., [M+H]+) and purity assessment (>95%) .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Polar solvents : DMSO (for stock solutions) and ethanol/water mixtures (for dilution) are preferred due to the compound’s moderate solubility (~2–5 mg/mL).
  • Avoidance of chlorinated solvents : Dichloromethane or chloroform may degrade the imidazole ring under prolonged storage .

Advanced Research Questions

Q. How does the pyrazine-imidazole-thiazole scaffold influence binding to biological targets?

Molecular docking studies on analogous compounds reveal:

  • Hydrogen bonding : The pyrazine nitrogen atoms interact with catalytic residues (e.g., Asp/Glu in enzymes), while the thiazole sulfur participates in hydrophobic pockets .
  • Conformational flexibility : The ethylenediamine linker allows adaptive binding to targets with steric constraints (e.g., kinase ATP-binding sites) .
  • Case study : Compound 9c (a structural analog) showed a docking score of −9.2 kcal/mol against α-glucosidase, correlating with its IC50 of 1.8 µM .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Reproduce assays (e.g., MTT for cytotoxicity) with standardized protocols to rule out false positives from solvent artifacts .
  • Target selectivity profiling : Use kinase/GPCR panels to confirm off-target effects (e.g., imidazole derivatives may inhibit histamine receptors) .
  • Metabolic stability assays : Liver microsome studies can explain discrepancies between in vitro potency and in vivo efficacy .

Q. What strategies enhance the compound’s bioavailability for preclinical testing?

  • Prodrug modification : Esterification of the carboxamide group (e.g., ethyl ester prodrugs) improves intestinal absorption .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2.1 to 8.7 hours in rodent models .
  • CYP450 inhibition screening : Identify metabolic liabilities (e.g., CYP3A4-mediated oxidation of the pyrazine ring) .

Q. What environmental impact assessments are relevant for this compound?

  • Biodegradation studies : Aerobic soil metabolism tests (OECD 307) to quantify half-life (t₁/₂) and identify persistent metabolites .
  • Ecotoxicology : Daphnia magna acute toxicity (EC50) and algal growth inhibition assays (OECD 201/202) to evaluate aquatic risks .

Methodological Resources

  • Synthetic protocols : Refer to for step-by-step reaction conditions.
  • Docking software : AutoDock Vina or Schrödinger Suite for binding mode analysis .
  • Analytical standards : USP-grade solvents and certified reference materials (CRMs) for reproducibility .

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